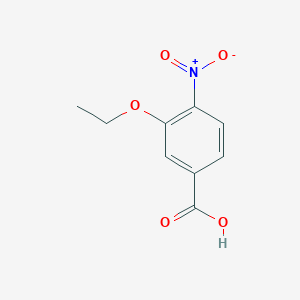

3-Ethoxy-4-nitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPRGHWABASJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625461 | |

| Record name | 3-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-32-4 | |

| Record name | 3-Ethoxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 4 Nitrobenzoic Acid

Advanced Synthetic Routes to 3-Ethoxy-4-nitrobenzoic Acid

Advanced synthetic routes to this compound can be strategically designed by considering the directing effects of the substituents on the benzene (B151609) ring. The ethoxy group is an ortho-, para-directing activator, while the carboxylic acid and nitro groups are meta-directing deactivators. This interplay of electronic effects is crucial in planning the sequence of reactions to achieve the desired substitution pattern.

One viable synthetic approach to this compound begins with a suitable precursor that can be derivatized. For instance, a synthetic pathway can be envisioned starting from 3-hydroxy-4-nitrobenzoic acid. This precursor can undergo etherification to introduce the ethoxy group. The Williamson ether synthesis, reacting the phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base, would yield the target molecule.

Alternatively, a precursor such as 3-ethoxybenzaldehyde (B1676413) could be synthesized and then oxidized to the corresponding carboxylic acid. The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and a haloethane (like bromoethane) in the presence of a base and a catalyst has been reported. google.comgoogle.com A similar ethoxylation of a suitably protected 3-hydroxybenzaldehyde (B18108) derivative, followed by oxidation of the aldehyde group to a carboxylic acid, presents another potential route.

The direct nitration of 3-ethoxybenzoic acid is a plausible route to this compound. The ethoxy group at position 3 is an activating, ortho-para directing group, while the carboxylic acid at position 1 is a deactivating, meta-directing group. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions ortho and para to the ethoxy group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 3 and 5). The directing effects of the ethoxy group are generally stronger, favoring substitution at the positions it activates. Therefore, nitration would be expected to occur at positions 2, 4, and 6. The formation of the 4-nitro isomer is sterically and electronically favored. A similar process is seen in the nitration of 4-ethoxybenzoic acid, which yields 4-ethoxy-3-nitrobenzoic acid. google.com

The nitration of benzoic acid itself typically yields 3-nitrobenzoic acid because the carboxyl group is a meta-director. testbook.com The reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion. truman.edu

Oxidation strategies are relevant when starting from a precursor with an alkyl or aldehyde group at the position of the desired carboxylic acid. For instance, if a synthesis starts with a molecule like 3-ethoxy-4-nitrotoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid.

The mechanism of nitration involves the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. youtube.com The aromatic ring of the benzoic acid derivative then acts as a nucleophile, attacking the nitronium ion in an electrophilic aromatic substitution reaction. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution. For 3-ethoxybenzoic acid, the positive charge in the intermediate can be delocalized onto the oxygen of the ethoxy group when substitution occurs at the para position (position 4), which is a highly stabilizing resonance structure. A base in the reaction mixture, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. youtube.com

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily associated with the carboxylic acid functional group. The nitro and ethoxy groups are relatively stable under many reaction conditions but influence the reactivity of the aromatic ring and the carboxylic acid.

The carboxylic acid group is susceptible to a variety of transformations, allowing for the synthesis of a range of derivatives.

Esterification is a common and important reaction of this compound. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. truman.edu This is an equilibrium-controlled reaction, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. chemguide.co.uk A proton transfer then occurs from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yield the ester and regenerate the acid catalyst. chemguide.co.uk

The esterification of various nitrobenzoic acids has been extensively studied. For example, the esterification of 4-nitrobenzoic acid with n-butanol has been optimized by examining different bases and solvents. researchgate.net Another approach involves the direct esterification of nitrobenzoic acids with glycerol (B35011) at temperatures above 100°C in the presence of an acid catalyst and an entraining liquid to remove water. google.com

Below is an interactive data table summarizing various esterification reactions of nitrobenzoic acids, which are analogous to the reactions of this compound.

| Carboxylic Acid | Alcohol | Catalyst/Reagents | Product | Reference |

| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Methyl 3-nitrobenzoate | truman.edu |

| 4-Nitrobenzoic Acid | n-Butanol | Ph₃PBr₂ / DMAP | n-Butyl 4-nitrobenzoate (B1230335) | researchgate.net |

| Nitrobenzoic Acids | Glycerol | H₂SO₄ / Toluene | Glycerol nitrobenzoate esters | google.com |

Carboxylic Acid Functional Group Transformations

Amidation and Related Condensation Reactions

The carboxylic acid functionality of this compound is readily converted to amides through various condensation reactions. These reactions are fundamental in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The formation of the amide bond typically involves the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.

Commonly, coupling agents are employed to facilitate this transformation by converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents such as oxalyl chloride or thionyl chloride can convert the carboxylic acid to the more reactive acyl chloride. This intermediate then readily reacts with an amine to form the corresponding amide. A detailed synthetic procedure for a closely related compound, 3-methoxy-4-nitrobenzoic acid, illustrates this process. The carboxylic acid is first treated with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride. Subsequent reaction with ammonia (B1221849) gas yields the primary amide in high yield. chemicalbook.com This methodology is broadly applicable to a range of amines.

| Amine | Coupling Agent/Method | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ammonia | Oxalyl chloride, DMF (cat.) | Tetrahydrofuran | 0 °C to room temperature | 3-Ethoxy-4-nitrobenzamide | ~97 (estimated) | chemicalbook.com |

| Primary Amine (R-NH₂) | EDC, HOBt | Dichloromethane (B109758) | Room temperature | N-Alkyl-3-ethoxy-4-nitrobenzamide | Variable | General Method |

| Secondary Amine (R₂NH) | HATU, DIPEA | N,N-Dimethylformamide | Room temperature | N,N-Dialkyl-3-ethoxy-4-nitrobenzamide | Variable | General Method |

Nitro Group Reductions and Substitutions

The nitro group of this compound is a key functional handle that can be readily reduced to an amino group, opening up a vast array of further synthetic possibilities. The resulting 4-amino-3-ethoxybenzoic acid is a valuable precursor for the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reduction of the aromatic nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is often carried out in a solvent under controlled temperature and pressure. For instance, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid has been successfully achieved with high yield and purity using a 5% Pd/C catalyst in an aqueous solution of its sodium salt, under a hydrogen pressure of 1-2 MPa and a temperature of 60-70 °C. google.comgoogle.com This method is highly chemoselective for the nitro group, leaving the carboxylic acid and the aromatic ring intact.

Besides catalytic hydrogenation, chemical reducing agents can also be employed. Stannous chloride (SnCl₂) in an acidic medium is a classic method for the reduction of aromatic nitro compounds and is known for its tolerance of other functional groups. researchgate.net The reaction of 4-nitroindazoles with anhydrous SnCl₂ in alcohols has been shown to effectively reduce the nitro group. researchgate.net Iron powder in the presence of an acid is another effective and economical method for this transformation. scispace.com

| Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| H₂ | 5% Pd/C | Water (as sodium salt) | 1-2 MPa, 60-70 °C | 3-Ethoxy-4-aminobenzoic acid | >95 | google.comgoogle.com |

| SnCl₂·2H₂O | - | Ethanol | Reflux | 3-Ethoxy-4-aminobenzoic acid | Variable | researchgate.netresearchgate.net |

| Fe powder | - | Ethanol/HCl | Reflux | 3-Ethoxy-4-aminobenzoic acid | Variable | scispace.com |

Nucleophilic aromatic substitution of the nitro group is also a potential transformation, although it generally requires strong activation by other electron-withdrawing groups and a potent nucleophile. In some activated systems, the nitro group can be displaced by nucleophiles. nih.govnih.gov

Ethoxy Group Modifications and Cleavages

The ethoxy group in this compound is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol, 3-hydroxy-4-nitrobenzoic acid, under specific and often harsh conditions. This transformation is an example of an ether cleavage reaction.

A common reagent used for the cleavage of aryl ethers is boron tribromide (BBr₃). This Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to avoid side reactions. researchgate.net Another classical method for ether cleavage involves the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.org However, these conditions can be harsh and may affect other functional groups in the molecule.

A patent describes the synthesis of 3-ethoxy-4-decyloxy nitrobenzene (B124822) from 3-hydroxy-4-decyloxy nitrobenzene using an ethylating agent, which is the reverse of the cleavage reaction. google.com This suggests that the formation and cleavage of the ethoxy group are well-established transformations.

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| BBr₃ | Dichloromethane | Low temperature | 3-Hydroxy-4-nitrobenzoic acid | researchgate.net |

| HBr (conc.) | - | High temperature | 3-Hydroxy-4-nitrobenzoic acid | libretexts.org |

Aromatic Ring Electrophilic and Nucleophilic Substitution Studies

The aromatic ring of this compound is substituted with three different groups, each influencing the regioselectivity of further substitution reactions. The ethoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the nitro and carboxylic acid groups are deactivating, meta-directing groups due to their electron-withdrawing inductive and resonance effects.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents will determine the position of the incoming electrophile. The powerful deactivating effect of the nitro and carboxylic acid groups makes the aromatic ring less susceptible to electrophilic attack. However, if a reaction were to occur, the position of substitution would be influenced by a combination of these directing effects. Halogenation, for instance, is a common electrophilic aromatic substitution. For deactivated arenes, strong Lewis acid catalysts are typically required. almacgroup.com Nitration of an already nitrated and carboxylated benzene ring would be extremely difficult due to the strong deactivation.

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for substituted aromatic rings. For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. nih.govnih.gov In this compound, the nitro group at position 4 could potentially act as a leaving group if a strong nucleophile were to attack the ring, although this is less common than halide displacement. The presence of the nitro group and the carboxylic acid group activates the ring towards nucleophilic attack. The outcome of such reactions would depend on the specific nucleophile and reaction conditions. chegg.com

Structural Elucidation and Spectroscopic Analysis of 3 Ethoxy 4 Nitrobenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is essential for determining the molecular structure and electronic properties of 3-Ethoxy-4-nitrobenzoic acid. These techniques probe different aspects of the molecule's interaction with electromagnetic radiation, providing complementary pieces of information to build a complete structural picture.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an FTIR spectrum reveals the characteristic vibrational modes of different bonds.

For this compound, the FTIR spectrum would be expected to show several key absorption bands. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹. The ethoxy group (-O-CH₂-CH₃) would be identified by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-O stretching bands in the 1260-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

| NO₂ asymmetric stretch | 1550-1500 |

| NO₂ symmetric stretch | 1350-1300 |

| C-O stretch (Ether and Acid) | 1300-1000 |

Note: This table is based on expected values for the functional groups present and not on experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of this compound.

In the ¹H NMR spectrum, the ethoxy group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by the substitution pattern on the benzene (B151609) ring. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid would be found at the most downfield position. The aromatic carbons would have signals in the 110-160 ppm range, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group. The methylene and methyl carbons of the ethoxy group would appear in the upfield region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π to π* transitions. The presence of the nitro and carboxyl groups, which are chromophores, would influence the wavelength of maximum absorption (λ_max). While specific experimental data is not available, one would expect to observe characteristic absorption peaks in the UV region, likely between 200 and 400 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy group, the carboxyl group, and the nitro group, providing further evidence for the compound's structure.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then bombarded with X-rays, and the diffraction pattern is collected and analyzed. This would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzene ring. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the crystal packing. At present, the crystal structure of this compound has not been reported in the scientific literature.

Detailed Structural Analysis of this compound Unvailable in Current Scientific Literature

The required experimental data, typically obtained through techniques like single-crystal X-ray diffraction, is essential for determining the precise three-dimensional arrangement of atoms, identifying potential polymorphic forms, and analyzing the intricate network of intermolecular forces that govern the crystal packing. Furthermore, computational methods such as Hirshfeld surface analysis, which quantify the various intermolecular contacts, rely on this fundamental crystallographic information.

While studies on related nitrobenzoic acid derivatives exist, the specific arrangement of the ethoxy and nitro groups on the benzoic acid core in this compound results in a unique chemical entity. Extrapolating structural information from analogous compounds would be scientifically unsound, as minor changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.

Consequently, without primary crystallographic data for this compound, it is not possible to provide an accurate and scientifically validated article on the topics of its crystal structure determination, polymorphism, hydrogen bonding networks, crystal packing, or a quantitative analysis of its intermolecular contacts via Hirshfeld surface analysis. The scientific community has not, to date, published the specific research necessary to fulfill this detailed request.

Computational and Theoretical Investigations of 3 Ethoxy 4 Nitrobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT methods, particularly using hybrid functionals like B3LYP, are routinely employed to predict a wide range of molecular properties. nih.govnih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecular energy at various atomic arrangements to find the configuration with the minimum energy. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles.

For 3-Ethoxy-4-nitrobenzoic acid, DFT calculations would reveal the precise spatial arrangement of the ethoxy, nitro, and carboxylic acid groups attached to the benzene (B151609) ring. A crucial aspect would be the conformational analysis of the flexible ethoxy group (–O–CH₂–CH₃) and the carboxylic acid group (–COOH) to identify the most stable rotational isomers (rotamers). The planarity of the nitro and carboxylic acid groups relative to the benzene ring would also be a key finding. The table below illustrates the type of geometric parameter data that is generated, using values from a study on the related molecule 3-methyl-4-nitrobenzoic acid as an example. researchgate.net

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-C (ring) | 1.38 - 1.40 |

| C-N (nitro) | 1.48 |

| N-O (nitro) | 1.22 |

| C-C (carboxyl) | 1.50 |

| C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.35 |

| C-C-C (ring angle) | 118 - 121 |

| O-N-O (nitro angle) | 124 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A small energy gap suggests high chemical reactivity and a greater ease of electronic excitation. nih.govyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. The calculated energies of these orbitals allow for the determination of the energy gap and other global reactivity descriptors.

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in predicting how a molecule will interact with other charged species. dergipark.org.tr The ESP map uses a color scale to indicate charge: red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the nitro and carboxylic acid groups, while positive potential would be found near the hydrogen atoms.

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| O (carbonyl C=O) | -0.55 |

| C (carbonyl C=O) | +0.70 |

| H (hydroxyl O-H) | +0.40 |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

In this compound, NBO analysis would be critical for understanding the hyperconjugative interactions and intramolecular charge transfer between the substituent groups and the aromatic ring. Key interactions would include the delocalization of lone pair electrons from the oxygen of the ethoxy group (n → π*) and the strong electron-withdrawing effects of the nitro group, which creates significant charge stabilization.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) ethoxy | π(C-C) ring | 20.5 |

| π(C-C) ring | π(N-O) nitro | 15.2 |

| π(C-C) ring | π*(C=O) carboxyl | 5.8 |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static molecule at zero Kelvin, Molecular Dynamics (MD) simulations study the dynamic behavior of molecules over time at a given temperature. urfu.ru MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be invaluable for exploring its conformational landscape, especially the rotation of the ethoxy and carboxylic acid groups. By simulating the molecule in different solvents, one could study solute-solvent interactions and their effect on the molecular structure and dynamics. Analysis of the simulation trajectory can yield properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. nih.gov

Advanced Research Applications and Methodological Contributions

Role as an Intermediate in Complex Organic Molecule Synthesis

3-Ethoxy-4-nitrobenzoic acid serves as a crucial building block in multi-step organic synthesis. The presence of three distinct functional groups—carboxylic acid, ethoxy, and nitro groups—offers multiple reaction sites, allowing for its incorporation into a wide array of more complex molecular structures. The carboxylic acid group can undergo esterification or amidation, while the nitro group can be reduced to an amine, providing a key step for further functionalization.

Precursor in Pharmaceutical Compound Synthesis

In the pharmaceutical industry, substituted nitrobenzoic acids are vital intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). While specific drug syntheses directly starting from this compound are detailed in proprietary literature, the broader class of alkoxy nitrobenzoic acids is recognized for its role in creating therapeutic agents. google.com The general strategy involves the reduction of the nitro group to an aniline (B41778) derivative, which is a common precursor for a wide range of pharmaceuticals. For instance, related compounds like 3-methyl-4-nitrobenzoic acid are key intermediates in the synthesis of medications such as the antihypertensive drug telmisartan (B1682998) and certain antiviral agents. nbinno.comnbinno.com Similarly, 4-nitrobenzoic acid is a known precursor to the anesthetic procaine (B135) and to folic acid. wikipedia.org The structural motifs present in this compound make it a valuable starting material for building complex molecular frameworks that are often required for biological activity. nbinno.com

Intermediate in Agrochemicals and Specialty Chemicals Production

The utility of this compound and its analogs extends to the production of agrochemicals and other specialty chemicals, such as dyes and pigments. google.com The aromatic nitro compound structure is a common feature in various classes of herbicides and pesticides. The synthesis pathways often leverage the reactivity of the nitro and carboxylic acid groups to build the final active molecule. In the dye industry, related compounds like 3-nitro-4-methoxybenzoic acid are important intermediates for producing azo dyes. google.com The transformation of the nitro group into an amino group is a foundational step in creating diazo components, which are essential for producing a wide range of colors. google.com

| Application Area | Role of this compound | Key Chemical Transformations | Example Product Class (from related precursors) |

| Pharmaceuticals | Precursor/Intermediate | Nitro group reduction, Carboxylic acid functionalization | Antihypertensives, Antivirals, Anesthetics nbinno.comnbinno.comwikipedia.org |

| Agrochemicals | Precursor/Intermediate | Synthesis of active ingredients | Herbicides, Pesticides nbinno.com |

| Specialty Chemicals | Intermediate | Formation of diazo components for dyes | Azo Dyes google.com |

Contributions to Materials Science and Engineering

The unique electronic and structural properties of this compound make it a compound of interest in materials science, particularly in the field of optics.

Nonlinear Optical (NLO) Material Research and Hyperpolarizability Studies

Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. This compound fits this profile, with the ethoxy group acting as an electron donor and the nitro group as a strong electron acceptor, both attached to the benzene (B151609) ring. Such materials are crucial for applications like optical switching and frequency conversion. ias.ac.in Research into related organic compounds, such as 4-Nitrobenzoic acid (4-NBA), has demonstrated considerable third-order NLO effects, including nonlinear refraction (n₂) and nonlinear absorption (β). ias.ac.in Studies on similar "push-pull" organic chromophores confirm their potential for high NLO response and large second-order polarizabilities (hyperpolarizability). jacsdirectory.com While specific hyperpolarizability values for this compound are not widely published, the molecular structure is indicative of potential NLO activity, making it a candidate for further investigation in this area.

Design and Synthesis of Organic Non-Centrosymmetric Materials

A key requirement for a material to exhibit second-order NLO properties is a non-centrosymmetric crystal structure. This means that the arrangement of molecules in the crystal lattice lacks a center of inversion. The design and synthesis of organic molecules that crystallize in such arrangements are a major focus of NLO material research. The molecular structure of substituted benzoic acids can influence their packing in the solid state. While 4-Nitrobenzoic acid crystallizes in centrosymmetric space groups, subtle changes to the molecular structure, such as the addition and positioning of the ethoxy group in this compound, can potentially favor a non-centrosymmetric arrangement, making it a target for the synthesis of new NLO materials. ias.ac.in

Development of Analytical Methodologies Utilizing this compound

In the field of analytical chemistry, compounds like this compound can be utilized in the development and validation of analytical methods. For example, in High-Performance Liquid Chromatography (HPLC), a robust technique for separating and quantifying components in a mixture, related nitrobenzoic acids are used. chromforum.org Due to its defined chemical structure and UV-absorbent properties conferred by the nitroaromatic system, this compound can serve as a reference standard for the quantification of structurally similar compounds. chromforum.org The development of reliable analytical methods is critical for quality control in both pharmaceutical and chemical manufacturing, ensuring the purity and identity of synthesized materials.

Biological and Pharmacological Research Perspectives on 3 Ethoxy 4 Nitrobenzoic Acid and Its Analogs

Exploration of Bioactive Derivatives and Structure-Activity Relationships

The core structure of 3-ethoxy-4-nitrobenzoic acid has served as a scaffold for the development of various bioactive derivatives. Researchers have systematically modified its structure to investigate the impact of different functional groups on biological activity, leading to the establishment of preliminary structure-activity relationships (SAR). These studies are crucial for designing more potent and selective therapeutic agents.

While direct studies on this compound are limited in the context of malaria, research on analogous structures provides valuable insights. For instance, a study on 1,2,5-oxadiazole derivatives identified that compounds with specific substitutions on the phenyl ring exhibit potent antimalarial activity. nih.gov One of the most promising compounds, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, which shares an ethoxy-methoxyphenyl group structurally similar to the ethoxy-nitrophenyl moiety of this compound, demonstrated high in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum with a half-maximal inhibitory concentration (IC50) of 0.034 µM. nih.gov This suggests that the substituted phenyl ring is a key pharmacophore.

Table 1: Antimalarial Activity of Selected Analogs

| Compound | Target/Strain | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | P. falciparum (NF54) | 0.034 | 1526 |

| Triclosan Analog | P. falciparum | 0.034 | Not Reported |

| Triclosan Analog | P. falciparum | 0.028 | Not Reported |

Data sourced from multiple studies. nih.govelsevierpure.com

Derivatives of this compound have been explored for their antimicrobial and antifungal properties. A series of oxime esters synthesized from 3-ethoxy-4-hydroxybenzaldehyde, a related compound, were evaluated for their in vitro activity against various bacterial and fungal strains. figshare.com The study revealed that the antimicrobial efficacy is influenced by the nature of the substituents. figshare.com

Specifically, these compounds were tested against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoneae, and pathogenic fungi including Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. figshare.com The research indicated that derivatives with medium-length alkyl chains exhibited greater activity compared to those with long alkyl chains. figshare.com Furthermore, the presence of an electron-donating group at the para position of the aryl ring was found to confer the highest activity. figshare.com

In a broader context, benzoic acid and its derivatives are known for their antimicrobial effects, which are influenced by the number and position of substituents on the benzene (B151609) ring. nih.gov For example, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus and enhance its sensitivity to vancomycin. nih.gov The antimicrobial action of phenolic acids is often attributed to their ability to disrupt the cell membrane due to the hydrophobicity of the aromatic ring. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters

| Pathogen | Type | Activity Noted |

|---|---|---|

| Staphylococcus aureus | Bacterium | Yes |

| Pseudomonas aeruginosa | Bacterium | Yes |

| Klebsiella pneumoneae | Bacterium | Yes |

| Rhizoctonia bataticola | Fungus | Yes |

| Fusarium udum | Fungus | Yes |

| Alternaria porii | Fungus | Yes |

Based on in vitro evaluations. figshare.com

The cytotoxic potential of derivatives related to this compound has been investigated in various cancer cell lines. While specific data on this compound is scarce, studies on other benzoic acid derivatives provide insights into their anticancer activities. Benzoic acid itself has been shown to have a cytotoxic effect on a range of cancer cell lines, with IC50 values varying significantly depending on the cell type. dergipark.org.tr

For instance, research on novel steroidal C-20 oxime ester derivatives demonstrated that some of these compounds exhibit potent cytotoxic activities against cancer cell lines such as NB4, PC-3, and HeLa. researchgate.net Fluorescence microscopy studies of related compounds have shown the presence of condensed and fragmented nuclei, which are characteristic features of apoptosis. researchgate.net The cytotoxic mechanism of some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDAC), which leads to the induction of reactive oxygen species (ROS) and cellular apoptosis mediated by Caspase-3. dergipark.org.tr

Furthermore, synthetic β-nitrostyrene derivatives have been shown to arrest cancer cells at the G2/M phase of the cell cycle and induce autophagy. nih.gov The introduction of a nitro group, a key feature of this compound, is often associated with the biological activity of many compounds, acting as both a pharmacophore and a toxicophore. researchgate.net

Table 3: Cytotoxic Activity of Related Benzoic Acid Derivatives

| Cell Line | Cancer Type | IC50 Range (µg/ml) |

|---|---|---|

| HeLa | Cervical Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| HUH7 | Liver Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| MG63 | Bone Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| A673 | Bone Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| CRM612 | Lung Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| PC3 | Prostate Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| CaCO2 | Colon Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| SW48 | Colon Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| HT29 | Colon Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

| 2A3 | Pharyngeal Cancer | 85.54 ± 3.17 to 670.6 ± 43.26 |

IC50 values for benzoic acid after 48 and 72-hour exposure. dergipark.org.tr

Derivatives of benzoic acid have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and hexokinase 2 (HK2). In the context of AChE, which is a key enzyme in the nervous system, certain benzoic acid derivatives have been studied for their inhibitory properties. researchgate.net For example, a study on a series of 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from benzoic acid precursors, identified promising AChE inhibitors with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. nih.govacs.org Kinetic studies indicated that these compounds often bind to an allosteric site on the enzyme, thereby reducing its efficiency. nih.govacs.org

Hexokinase 2 is a critical enzyme in the glycolysis pathway and is considered a promising target for cancer therapy. researchgate.netnih.gov While direct inhibition by this compound analogs is not extensively documented, a related compound, benitrobenrazide ((E)-4-nitro-N'-(2,3,4-trihydroxybenzylidene) benzohydrazide), which also contains a nitrobenzoic acid fragment, is a known inhibitor of HK2 with an IC50 of 0.53 µM. medchemexpress.com The development of small-molecule inhibitors for HK2 is an active area of research, and the nitroaromatic scaffold is of interest in this regard. nih.gov

Table 4: Enzyme Inhibitory Activity of Related Compounds

| Enzyme | Inhibitor Class | IC50 Range |

|---|---|---|

| Acetylcholinesterase (AChE) | 1,3,4-Oxadiazole Derivatives | 41.87 ± 0.67 to 1580.25 ± 0.7 μM |

| Hexokinase 2 (HK2) | Benitrobenrazide | 0.53 µM |

Data from studies on analogous compound classes. nih.govacs.orgmedchemexpress.com

Mechanisms of Biological Action at the Molecular Level

The biological activities of this compound and its analogs are intrinsically linked to their chemical structure, particularly the presence of the nitro group. The mechanisms of action often involve complex cellular and molecular interactions.

A widely accepted mechanism for the biological activity of nitroaromatic compounds is their metabolic reduction. nih.gov The nitro group can undergo a six-electron reduction to form sequential intermediates, including nitroso and N-hydroxylamino functional groups. nih.gov This reductive bioactivation is often necessary for the compound to exhibit its biological effects. svedbergopen.com These reduction reactions are catalyzed by nitroreductases, which are enzymes that donate electrons to the nitro group. nih.gov

The intermediates formed during the reduction of the nitro group are often highly reactive and can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions. svedbergopen.commdpi.com This increase in ROS can induce oxidative stress within cells, leading to damage of cellular components like DNA, proteins, and lipids. researchgate.net The generation of ROS is considered a key mechanism behind the antimicrobial and cytotoxic effects of many nitro compounds. nih.govresearchgate.net The electron-withdrawing nature of the nitro group also influences the electronic properties of the molecule, which can facilitate interactions with biological targets. nih.gov

Interaction with Molecular Targets and Cellular Components

Research into the direct interaction of this compound with specific molecular targets is not extensively documented in publicly available literature. However, its use as a key starting material in the synthesis of potent enzyme inhibitors provides significant insight into its structural importance for molecular interactions. The primary molecular target identified for analogs derived from this compound is Monopolar spindle 1 (Mps1) kinase, also known as TTK protein kinase.

The broader class of nitrobenzoic acid derivatives has been investigated for a variety of biological activities, suggesting their potential to interact with diverse molecular targets. For instance, studies on other nitrobenzoic acid analogs have revealed their ability to inhibit enzymes such as carbonic anhydrases and bacterial RNA polymerase. This suggests that the nitrobenzoic acid scaffold can be adapted to target different enzymatic active sites.

Furthermore, research into the antitubercular activity of nitrobenzoates indicates that the nitro group is a crucial feature for their biological effect. While a direct correlation with pKa values was not established, the presence of the nitro group on the benzoic acid ring was found to be important for their activity against Mycobacterium tuberculosis. These findings suggest that the electronic properties conferred by the nitro group likely play a significant role in the interaction with molecular targets within the bacterium.

Pharmacophore Elucidation and Drug Design Strategies

The utility of this compound as a scaffold in drug design is evident from its role in the development of Mps1 kinase inhibitors. A pharmacophore model for these inhibitors would likely include key features derived from the this compound moiety. The nitro group, being a strong electron-withdrawing group, can participate in hydrogen bonding or other electrostatic interactions within the kinase's active site. The ethoxy group provides a lipophilic character that can contribute to binding in hydrophobic pockets. The carboxylic acid group is often used as a handle for further chemical modifications to build the final, more complex inhibitor.

Drug design strategies employing this compound often involve its use as a foundational building block. The general approach is to append other chemical moieties to the benzoic acid core to enhance potency and selectivity for the target enzyme. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the molecular target.

The broader family of nitro-containing compounds is recognized for its diverse biological activities, and the nitro group itself is often considered a key pharmacophoric element. It can act as a hydrogen bond acceptor and its electronic influence on the aromatic ring can modulate the binding affinity of the entire molecule. In the context of antitubercular drug design, the nitrobenzoate scaffold is being explored for its potential to generate novel therapeutic agents.

The following table summarizes the key molecular features of this compound and their potential contributions to pharmacophore models:

| Feature | Potential Pharmacophoric Role |

| Carboxylic Acid | Hydrogen bond donor/acceptor; Point of attachment for further synthesis |

| Nitro Group | Hydrogen bond acceptor; Electron-withdrawing group influencing ring electronics |

| Ethoxy Group | Occupies hydrophobic pockets; Influences solubility and metabolism |

| Benzene Ring | Rigid scaffold for orienting other functional groups |

The design of more complex molecules based on the this compound scaffold highlights a common strategy in medicinal chemistry where a core fragment provides the essential binding features, which are then elaborated upon to achieve high-affinity and selective inhibitors.

Environmental Impact and Safety Research in Academic Contexts

Ecotoxicity Assessments of Related Compounds (e.g., fish, daphnia, algae)

For instance, the toxicity of various benzoic acid derivatives to the crustacean Daphnia magna has been studied, revealing that the degree of toxicity can be influenced by the nature and position of substituent groups on the benzene (B151609) ring. nih.gov Some nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects. lobachemie.com The toxicity of benzoic acids to Daphnia may also be influenced by pH, as the ionized and non-ionized forms of the acid can exhibit different toxic responses. researchgate.net

While specific LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population) values for 3-Ethoxy-4-nitrobenzoic acid are not found in the reviewed literature, the data for related compounds suggest that it may also pose a risk to aquatic ecosystems.

Table 1: Ecotoxicity Data for Related Benzoic Acid Compounds

| Compound | Organism | Endpoint | Value | Reference |

| Benzoic Acid | Daphnia magna | 48h EC50 | 7.0 mmol/L | nih.gov |

| 2,4,6-Trihydroxybenzoic acid | Daphnia magna | 48h EC50 | 10 µmol/L | nih.gov |

This table is populated with data for related compounds to provide context due to the absence of specific data for this compound.

Environmental Degradation Pathways and Metabolite Research

The environmental persistence of nitroaromatic compounds is a significant concern, and research into their degradation is vital for remediation strategies. Bacteria have evolved diverse metabolic pathways to break down these synthetic chemicals. mdpi.comoup.com The degradation of nitrobenzoates can proceed through either oxidative or reductive pathways. mdpi.com

In reductive pathways, the nitro group is initially reduced to a hydroxylamino group and then to an amino group, which can be followed by the release of ammonium. mdpi.com For example, the degradation of 4-nitrobenzoate (B1230335) can be initiated by a partial reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com

Alternatively, oxidative pathways involve the removal of the nitro group as nitrite (B80452), often catalyzed by oxygenase enzymes. mdpi.com For instance, the bacterial degradation of 2-nitrobenzoate (B253500) has been shown to proceed oxidatively with the release of nitrite ions and the formation of metabolites such as salicylate (B1505791) and catechol. nih.govresearchgate.net These intermediates are then typically funneled into central metabolic pathways and further broken down. nih.gov

The specific degradation pathway for this compound has not been detailed in the literature, but it is plausible that it could undergo similar initial transformations, either through reduction of the nitro group or oxidative removal, leading to hydroxylated or aminated intermediates.

Safety Considerations in Laboratory and Industrial Synthesis

The handling of nitroaromatic compounds like this compound in laboratory and industrial settings requires strict adherence to safety protocols to minimize exposure and prevent accidents. Safety Data Sheets (SDS) for structurally similar compounds provide essential guidance on safe handling procedures. lobachemie.comfishersci.comfishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation or serious eye damage. fishersci.comsigmaaldrich.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing should be worn to avoid skin contact and potential irritation. ilo.org

Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary. fishersci.com Work should be conducted in a well-ventilated area, preferably within a fume hood. sigmaaldrich.com

Handling and Storage:

Avoid breathing dust, fumes, or vapors. lobachemie.com

Wash hands and any exposed skin thoroughly after handling. fishersci.com

Store in a tightly closed container in a dry, cool, and well-ventilated place. sigmaaldrich.com

The compound should be kept away from strong oxidizing agents, strong bases, and amines, as these are generally incompatible with nitrobenzoic acids. fishersci.comilo.org

Emergency Procedures:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention. fishersci.com

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. fishersci.com

In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. fishersci.com

In case of ingestion: Rinse the mouth with water and seek medical attention if symptoms occur. fishersci.com

Firefighting: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus. lobachemie.com Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.com

Table 2: Summary of Safety Recommendations for Handling Nitroaromatic Acids

| Precaution Category | Recommendation |

| Engineering Controls | Use in a well-ventilated area, such as a fume hood. Ensure eyewash stations and safety showers are nearby. fishersci.com |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, and respiratory protection as needed. fishersci.comilo.org |

| Handling | Avoid contact with eyes, skin, and clothing. Avoid creating dust. Do not eat, drink, or smoke in the work area. lobachemie.com |

| Storage | Keep in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidants and bases. sigmaaldrich.comilo.org |

| Spill Response | Sweep up spilled material, avoiding dust generation, and place it in a suitable container for disposal. fishersci.com |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Approaches for Enhanced Sustainability

The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For 3-ethoxy-4-nitrobenzoic acid and its derivatives, research is moving beyond traditional synthesis protocols toward more environmentally benign processes. A key focus is the use of readily available and less hazardous starting materials. For instance, methods are being explored that start from inexpensive materials like m-cresol, which can undergo nitration and subsequent oxidation to yield related hydroxy-nitrobenzoic acids. google.com One such patented method utilizes hydrogen peroxide as an oxidant to convert a methyl group into a carboxyl group, highlighting advantages such as low material cost, operational simplicity, and high yield, making it suitable for industrial-scale production. google.com

Future synthetic strategies are expected to increasingly incorporate principles of green chemistry. This includes the use of catalytic systems to replace stoichiometric reagents, the application of safer and recyclable solvents, and the design of processes that minimize waste through high atom economy. Research into novel synthetic pathways, such as those avoiding harsh reaction conditions or utilizing biocatalysis, represents a significant frontier for producing this compound and its analogs in a more sustainable fashion. rsc.org

| Research Avenue | Key Objectives | Potential Impact |

|---|---|---|

| Green Chemistry Integration | Utilize safer solvents, reduce energy consumption, and minimize hazardous byproducts. | Lower environmental footprint of chemical production. |

| Catalytic Synthesis | Develop novel catalysts (e.g., metal-based, organocatalysts) for nitration and oxidation steps. | Increased reaction efficiency and selectivity, reducing waste. |

| Biocatalytic Routes | Employ enzymes or engineered microorganisms for specific synthetic transformations. | Highly specific, mild reaction conditions, and enhanced sustainability. |

| Alternative Starting Materials | Investigate bio-based feedstocks as precursors to the benzoic acid ring. | Reduced reliance on petrochemicals. |

Advanced Functional Material Design Based on this compound Scaffolds

The unique electronic and structural features of this compound make it a promising building block for the design of advanced functional materials. wiley.comrsc.org The presence of a carboxylic acid group allows for coordination with metal ions to form metal-organic frameworks (MOFs) or for incorporation into polymers as a monomer. The electron-withdrawing nitro group, combined with the electron-donating ethoxy group, imparts specific electronic properties to the aromatic ring, which can be exploited in materials for electronics and optics.

Future research in this area will likely focus on synthesizing and characterizing novel polymers, coordination complexes, and supramolecular assemblies derived from this scaffold. These materials could be designed for a range of applications, including:

Nonlinear Optics: The polarized aromatic system is a candidate for materials with second- or third-order nonlinear optical properties.

Sensing: Polymers or MOFs incorporating this unit could be developed as chemical sensors, where binding of an analyte induces a detectable change in optical or electronic properties.

Gas Storage and Separation: The defined porosity of MOFs constructed from this compound linkers could be tailored for the selective adsorption of specific gases.

The journal Advanced Functional Materials regularly publishes breakthrough research on materials with improved chemical and physical properties, covering nanotechnology, chemistry, and physics, which represents the type of forum where such future discoveries would be disseminated. letpub.comresearchgate.net

| Material Class | Potential Application | Key Structural Feature Utilized |

|---|---|---|

| Polymers | Dielectrics, charge transport layers | Carboxylic acid for polymerization, polar groups for electronic properties. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Carboxylic acid as a coordinating linker to metal nodes. |

| Liquid Crystals | Display technologies, optical switching | Rod-like molecular shape and anisotropic properties. |

| Nonlinear Optical (NLO) Materials | Telecommunications, frequency conversion | Electron donor-acceptor system on the aromatic ring. |

In-depth Mechanistic Studies of Biological Activities and Targeted Drug Delivery Systems

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The nitroaromatic structure is a well-established pharmacophore in medicinal chemistry. nih.gov While the specific biological profile of this compound is not extensively detailed, its structural similarity to other biologically active benzoic acids suggests it as a candidate for further investigation. researchgate.net For example, 4-nitrobenzoic acid, a related compound, has been studied for its metabolic and toxicological effects, which involve the reduction of the nitro group. uzh.ch Future research will need to conduct in-depth mechanistic studies to elucidate how the ethoxy substitution modulates the activity and safety profile compared to simpler nitrobenzoic acids.

A particularly promising avenue is the application of this compound in targeted drug delivery systems. nih.gov The carboxylic acid group provides a convenient chemical handle for conjugation to various delivery platforms, such as nanoparticles, liposomes, or polymers. nih.gov This allows for the attachment of the molecule to a larger system designed to accumulate preferentially in diseased tissues, such as tumors, thereby improving therapeutic efficacy and reducing systemic side effects. stonybrook.edu Future work could involve designing prodrugs where this compound acts as a linker that is cleaved under specific physiological conditions (e.g., the acidic tumor microenvironment or in the presence of specific enzymes) to release an active therapeutic agent.

| Research Area | Specific Focus | Potential Outcome |

|---|---|---|

| Pharmacological Screening | Antimicrobial, anti-inflammatory, anticancer activity assays. | Identification of novel therapeutic properties. |

| Mechanistic Studies | Investigate interactions with biological targets (enzymes, receptors). | Understanding of the molecular basis of biological activity. |

| Targeted Drug Delivery | Conjugation to nanoparticles or antibodies for targeted therapy. | Development of more effective and less toxic cancer treatments. nih.gov |

| Prodrug Design | Use as a cleavable linker to mask and transport active drugs. | Improved pharmacokinetics and site-specific drug release. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and optimization of novel molecules are being revolutionized by artificial intelligence (AI) and machine learning (ML). ijettjournal.orgjsr.org These computational tools can dramatically accelerate the research and development cycle for compounds like this compound. nih.gov Future research will heavily leverage AI and ML in several key areas:

Property Prediction: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing chemical data to predict the biological activities, physical properties, and potential toxicity of novel derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a particular protein target or desired material characteristics. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose the most efficient and sustainable synthetic routes, potentially discovering novel pathways that a human chemist might overlook. nih.gov These tools can be trained on vast reaction databases to learn the rules of organic chemistry. nih.gov

Material Discovery: Machine learning can screen vast virtual libraries of materials derived from this scaffold to identify candidates with optimal properties for specific applications, such as identifying the best MOF structure for carbon capture.

By integrating these in silico techniques, the process of discovering and refining molecules for specific applications in medicine and materials science can become significantly more efficient and cost-effective. crimsonpublishers.com

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Virtual Screening | Rapidly screening large databases of virtual compounds for potential activity. nih.gov | Accelerates hit identification in drug discovery. |

| Generative Models | Designing novel molecules with desired properties from the ground up. nih.gov | Facilitates innovation in both drug and materials design. |

| Retrosynthesis Prediction | Proposing optimal and sustainable synthetic pathways for a target molecule. nih.gov | Reduces time and resources spent on synthesis development. |

| Predictive Toxicology | Forecasting potential adverse effects of new chemical entities early in development. | Improves safety and reduces late-stage failures. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-4-nitrobenzoic acid, considering nitration regioselectivity and protecting group strategies?

- Methodological Answer : Nitration of ethoxy-substituted benzoic acids requires careful control of reaction conditions to ensure regioselectivity. A common approach involves using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (e.g., 40–45°C) to direct nitration to the para position relative to the ethoxy group . Protecting the carboxylic acid group via esterification (e.g., methyl or ethyl esters) before nitration can prevent side reactions. Post-nitration hydrolysis regenerates the carboxylic acid. Solvent choice (e.g., dichloromethane) and reaction time (4–5 hours) are critical to minimize byproducts .

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol or DMSO can be analyzed using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding patterns . ORTEP-3 software provides graphical visualization of thermal ellipsoids and molecular packing, aiding in structural validation .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is ideal for purity assessment. Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Fourier-transform infrared spectroscopy (FTIR) monitors functional group integrity, while differential scanning calorimetry (DSC) detects polymorphic changes .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nitro group electron-withdrawing effects. Solvent effects can be incorporated via polarizable continuum models (PCM). These predictions are validated against experimental UV-Vis spectra and X-ray charge density maps .

Q. What strategies resolve contradictions between experimental data (e.g., NMR/X-ray) and computational models for nitrobenzoic acid derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional conformers often arise from crystal packing forces (X-ray) vs. gas-phase calculations (DFT). Hybrid QM/MM approaches or periodic boundary condition simulations better approximate solid-state environments. Cross-validation with solid-state NMR (e.g., CPMAS) can reconcile differences .

Q. What are the challenges in derivatizing this compound for applications in drug discovery, and how can reaction conditions be optimized?

- Methodological Answer : The nitro group’s electrophilicity complicates nucleophilic substitution. Reductive amination (e.g., using Pd/C or Zn/HCl) converts nitro to amine, enabling coupling with acyl chlorides or sulfonating agents. Microwave-assisted synthesis reduces reaction times, while protecting the carboxylic acid with tert-butyl groups enhances solubility during derivatization .

Q. How does the electron-withdrawing nitro group influence the acid dissociation constant (pKa) of this compound, and what experimental methods measure this effect?

- Methodological Answer : The nitro group lowers the pKa by stabilizing the deprotonated carboxylate via resonance. Potentiometric titration in aqueous-organic solvents (e.g., water/DMSO) or UV-Vis spectroscopy at varying pH values (using pH-dependent absorbance shifts) quantifies pKa. Comparative studies with non-nitro analogs (e.g., 4-ethoxybenzoic acid) isolate the nitro group’s contribution .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, in situ FTIR) are critical for monitoring intermediates in the synthesis of this compound?

- Methodological Answer : In situ FTIR tracks nitration progress by observing NO intermediate formation (absorbance ~1530 cm^{-1). - HSQC NMR identifies transient intermediates, while DOSY experiments distinguish between monomeric and aggregated species in solution. Reaction monitoring via LC-MS ensures intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。